3-Bromo-4,5-dichloropyridazine

Medicinal Chemistry Oncology Enzyme Inhibition

3-Bromo-4,5-dichloropyridazine offers a unique, three-handle reactivity profile (Br > 4/5-Cl) that enables predictable, sequential functionalization—critical for building complex, IP-differentiated pharmacophores. Validated in PDHK and MPO inhibitor programs (IC50 values as low as 24 nM), this scaffold ensures regiochemical precision that symmetric analogs cannot deliver.

Molecular Formula C4HBrCl2N2
Molecular Weight 227.87 g/mol
CAS No. 120258-54-0
Cat. No. B3320036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dichloropyridazine
CAS120258-54-0
Molecular FormulaC4HBrCl2N2
Molecular Weight227.87 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=N1)Br)Cl)Cl
InChIInChI=1S/C4HBrCl2N2/c5-4-3(7)2(6)1-8-9-4/h1H
InChIKeyKBMSYPKWKUVIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5-dichloropyridazine (CAS 120258-54-0): A Strategic Halogenated Pyridazine Building Block for Research and Development


3-Bromo-4,5-dichloropyridazine (CAS: 120258-54-0) is a heteroaromatic building block characterized by a pyridazine core substituted with bromine at the 3-position and chlorine atoms at the 4- and 5-positions . This specific arrangement of orthogonal halogen substituents imparts a unique reactivity profile, enabling sequential, site-selective functionalization via cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. As a core scaffold, it is primarily procured by medicinal and agricultural chemists for the synthesis of novel chemical entities (NCEs) where the precise positioning of pharmacophoric elements is critical for target engagement and intellectual property (IP) differentiation [2].

Why 3-Bromo-4,5-dichloropyridazine Cannot Be Directly Substituted with Other Halopyridazines


The specific and asymmetric halogenation pattern of 3-Bromo-4,5-dichloropyridazine is non-negotiable for achieving site-selective diversification in complex molecule synthesis. Unlike symmetrical analogs like 3,6-dichloropyridazine or monohalogenated pyridazines, this compound possesses three distinct reactive handles with a predictable and tunable hierarchy of reactivity (Br > 4/5-Cl). This allows for sequential, orthogonal functionalization, which is critical for constructing complex architectures with defined three-dimensional pharmacophores [1]. Substitution with a generic, non-specifically halogenated or incorrectly patterned pyridazine would invariably lead to undesired regioisomeric mixtures, lower yields in targeted cross-couplings, and ultimately, a failure to reproduce the specific biological or material properties documented in the scientific literature [2].

Quantitative Evidence Guide: How 3-Bromo-4,5-dichloropyridazine Compares to Analogs


Evidence Point 1: PDHK1 Inhibition Compared to a Structurally Similar PDHK Inhibitor

In a radiometric biochemical kinase assay, a derivative synthesized from the 3-Bromo-4,5-dichloropyridazine core demonstrated an IC50 of 24 nM against Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key target in oncology [1]. In comparison, a structurally related pyridazine-based PDHK inhibitor exhibited an IC50 of 87 nM against PDHK4 in a similar assay, though a direct PDHK1 comparator was not provided [2].

Medicinal Chemistry Oncology Enzyme Inhibition

Evidence Point 2: Myeloperoxidase (MPO) Inhibition Compared to Off-Target CYP3A4 Activity

A compound derived from a 3-Bromo-4,5-dichloropyridazine scaffold was identified as a potent inhibitor of Myeloperoxidase (MPO), exhibiting an IC50 of 26 nM in a chlorination activity assay [1]. This same compound displayed significantly lower activity against the key drug-metabolizing enzyme CYP3A4, with a time-dependent inhibition IC50 of 140 nM, demonstrating a 5.4-fold selectivity window between the primary target and a common off-target [2].

Medicinal Chemistry Cardiovascular Disease Drug Selectivity

Evidence Point 3: Multi-Kinase Inhibition Profile Within the PDHK Family

The pyridazine derivative built from 3-Bromo-4,5-dichloropyridazine displayed a specific potency profile across multiple PDHK isoforms in a radiometric biochemical assay. Its potency varied significantly, with IC50 values of 24 nM (PDHK1), 90 nM (PDHK3), 132 nM (PDHK2), and 87 nM (PDHK4) [1].

Medicinal Chemistry Kinase Profiling Polypharmacology

Evidence Point 4: Synthetic Utility Compared to a Symmetrical Dichloro Analog

Unlike the symmetrical 4,5-dichloropyridazine (CAS 55271-49-3), which presents two chemically equivalent chlorine atoms, 3-Bromo-4,5-dichloropyridazine offers a distinct and orthogonal bromine handle. This enables the highly selective functionalization of the 3-position via chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) before engaging the chlorine atoms in subsequent SNAr or cross-coupling steps, thereby enabling the construction of complex, unsymmetrical heterocyclic arrays that are impossible to achieve with the symmetrical analog [1].

Organic Synthesis Cross-Coupling Reaction Selectivity

Optimal Applications for 3-Bromo-4,5-dichloropyridazine in Scientific and Industrial Research


Medicinal Chemistry: Lead Generation for Kinase-Dependent Cancers

This compound is a strategic precursor for developing novel inhibitors of pyruvate dehydrogenase kinase (PDHK), a target implicated in metabolic reprogramming of cancer cells. The evidence of a derivative with a potent IC50 of 24 nM against PDHK1 [1] validates the scaffold for use in oncology drug discovery programs. Researchers can use this building block to synthesize focused libraries to explore structure-activity relationships (SAR) aimed at improving potency and isoform selectivity within the PDHK family [2].

Medicinal Chemistry: Development of Selective Myeloperoxidase (MPO) Inhibitors

3-Bromo-4,5-dichloropyridazine is a key starting material for synthesizing compounds targeting Myeloperoxidase (MPO), an enzyme linked to cardiovascular and inflammatory diseases. As demonstrated by a derivative exhibiting a 26 nM IC50 against MPO and a 5.4-fold selectivity over the major drug-metabolizing enzyme CYP3A4 [1], this scaffold offers a promising starting point for medicinal chemists. It can be used to create candidates with a favorable early-stage safety and drug-drug interaction profile.

Synthetic Methodology: Exploring Chemoselective Functionalization and Orthogonal Synthesis

This compound is an invaluable tool for synthetic chemists focused on developing and demonstrating new methodologies for sequential, site-selective functionalization. Its unique combination of a bromine atom and two chlorine atoms on an electron-deficient heterocycle provides an ideal testbed for investigating chemoselectivity in transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions [1]. The ability to functionalize the 3-, 4-, and 5-positions in a predictable order allows for the modular construction of complex, drug-like molecules that are inaccessible from simpler, symmetrical building blocks.

Quote Request

Request a Quote for 3-Bromo-4,5-dichloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.